4-bromo-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide

Bromodomain inhibition Epigenetic probe BRD4 selectivity

Researchers requiring a chiral, low-affinity BRD4 reference standard should specify this exact 3-methylpiperidine sulfamoyl benzamide. Substitution with unsubstituted or 4-methylpiperidine analogs eliminates the stereocenter and alters sulfonamide geometry, abolishing the stereospecific binding required for reliable FP or BROMOscan assay controls. - Serves as a weak BRD4 BD1 ligand (Ki = 3.3 µM) to establish assay dynamic range alongside (+)-JQ1. - The chiral 3-methylpiperidine sulfonamide provides a unique 3D scaffold for mapping stereospecific bromodomain interactions. - Para-bromo substitution enables halogen-bonding SAR studies against conserved Asn residues.

Molecular Formula C19H21BrN2O3S
Molecular Weight 437.4 g/mol
Cat. No. B4011990
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-bromo-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide
Molecular FormulaC19H21BrN2O3S
Molecular Weight437.4 g/mol
Structural Identifiers
SMILESCC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC=C(C=C3)Br
InChIInChI=1S/C19H21BrN2O3S/c1-14-3-2-12-22(13-14)26(24,25)18-10-8-17(9-11-18)21-19(23)15-4-6-16(20)7-5-15/h4-11,14H,2-3,12-13H2,1H3,(H,21,23)
InChIKeySVGGTXRMNAWXAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Bromo-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide: A Sulfamoyl Benzamide BRD4 Probe


4-Bromo-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide is a synthetic sulfamoyl benzamide derivative with the molecular formula C₁₉H₂₁BrN₂O₃S and a molecular weight of 437.4 g/mol . The compound has been evaluated as a bromodomain-containing protein 4 (BRD4) ligand and is cataloged in the ChEMBL database (CHEMBL4534557) [1]. Its structure features a 4-bromobenzamide core linked to a 3-methylpiperidine-1-sulfonyl substituent, which distinguishes it from other piperidine-sulfonyl benzamide analogs.

Why In-Class Substitution Fails: Stereochemical Sensitivity of the 3-Methylpiperidine Sulfonamide


The 3-methyl substitution on the piperidine ring introduces a chiral center and alters the conformational preference of the sulfonamide group relative to the benzamide scaffold. Simple replacement with a 4-methylpiperidine or unsubstituted piperidine analog would remove this stereoelectronic constraint, potentially abolishing selective binding to bromodomain sub-pockets [1]. In the broader class of sulfamoyl benzamides, subtle modifications to the amine capping group have been shown to profoundly affect receptor selectivity and potency, making direct substitution without comparative profiling unreliable for procurement decisions [1].

Quantitative Differentiation vs. Closest Analogs


BRD4 BD1 Binding Affinity vs. (+)-JQ1

The target compound exhibits weak binding to human BRD4 bromodomain 1 (BD1) with a Ki of 3.3 × 10³ nM (3.3 µM) measured by fluorescence polarization assay [1]. In contrast, the canonical bromodomain inhibitor (+)-JQ1 binds BRD4 BD1 with a Kd of approximately 50–90 nM in analogous in vitro assays [2]. This >30-fold lower affinity confirms that 4-bromo-N-{4-[(3-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide is not a potent BRD4 inhibitor and should not be substituted for JQ1 or related high-affinity probes in functional studies targeting BRD4.

Bromodomain inhibition Epigenetic probe BRD4 selectivity

3-Methylpiperidine vs. 4-Methylpiperidine Conformational Impact

The 3-methylpiperidine substituent in the target compound creates a stereocenter that influences the orientation of the sulfonyl group relative to the benzamide core. In the 4-methylpiperidine analog (e.g., 2-bromo-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide, CAS 315675-48-0), the methyl group occupies the para position of the piperidine ring, resulting in a different spatial projection of the sulfonamide oxygen atoms . While direct comparative bioactivity data are not available in public repositories, the conformational difference has been recognized in sulfamoyl benzamide patent literature as a critical determinant of cannabinoid receptor subtype selectivity [1].

Structure-activity relationship Sulfonamide conformation Piperidine substitution

4-Bromo vs. 2-Bromo Benzamide Regioisomer Differentiation

The target compound bears a bromine atom at the para (4-) position of the benzamide ring, whereas the closest commercially cataloged analog carries the bromine at the ortho (2-) position (2-bromo-N-{4-[(4-methylpiperidin-1-yl)sulfonyl]phenyl}benzamide) . In benzamide-based bromodomain ligands, the halogen position has been shown to modulate the interaction with the conserved asparagine residue in the bromodomain acetyl-lysine pocket through halogen bonding [1]. The para-bromo configuration is expected to project the halogen toward the ZA channel of BRD4 BD1, while the ortho-bromo isomer would adopt a different binding pose.

Halogen bonding Regioisomer profiling Benzamide scaffold

Lipophilicity and Physicochemical Benchmarking

The target compound has a calculated LogP of 4.30 and a molecular weight of 437.4 g/mol . This LogP value places it near the upper limit for central nervous system (CNS) drug-likeness (typically LogP < 5) and distinguishes it from less lipophilic sulfamoyl benzamide analogs bearing smaller halogen substituents (e.g., 4-fluoro or 4-chloro derivatives, estimated LogP 3.2–3.8) [1]. The elevated lipophilicity, combined with the 3-methylpiperidine sulfonamide, may enhance membrane permeability but also increases the risk of non-specific protein binding relative to less lipophilic congeners.

Drug-likeness Lipophilicity Physicochemical profiling

Procurement-Driven Application Scenarios


Low-Affinity Reference for BRD4 Bromodomain Profiling

Given its weak BRD4 BD1 affinity (Ki = 3.3 µM) [1], this compound is ideally suited as a low-affinity reference standard in fluorescence polarization or BROMOscan displacement assays. It can serve as a negative control alongside high-affinity probes such as (+)-JQ1 (Kd ~50–90 nM) to establish assay dynamic range and confirm that observed displacement is target-specific. Procurement teams should specify this exact compound (CAS 608492-61-1) rather than substituting with unsubstituted piperidine or 4-methylpiperidine analogs, as the 3-methyl substituent may confer differential binding kinetics even at weak affinity levels.

Stereospecific Sulfonamide Pharmacophore Elucidation

The chiral 3-methylpiperidine sulfonamide moiety provides a unique three-dimensional scaffold for studying stereospecific interactions with bromodomain or cannabinoid receptor sub-pockets [2]. Researchers exploring the role of sulfonamide geometry in target engagement should procure this compound to compare against the achiral 4-methylpiperidine analog (CAS 315675-48-0). The absence of a stereocenter in the 4-methyl analog makes the target compound the only choice for studies requiring a chiral sulfonamide probe.

Halogen Bonding SAR in Bromodomain Ligands

The para-bromo substitution on the benzamide ring permits the exploration of halogen-bonding interactions with the conserved asparagine residue in bromodomain acetyl-lysine binding pockets [3]. When building a focused library to map halogen position effects, the 4-bromo regioisomer (target compound) must be sourced alongside the 2-bromo isomer to comprehensively assess the contribution of halogen geometry to bromodomain selectivity. Simple substitution with a 4-chloro or 4-fluoro analog would alter both van der Waals radius and halogen-bond donor strength, confounding SAR interpretation.

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